
Phosphine, 1,11-undecanediylbis[diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, 1,11-undecanediylbis[diphenyl- is an organophosphorus compound with the molecular formula C35H42P2 and a molecular weight of 524.655502 g/mol . This compound is part of the broader class of tertiary phosphines, which are widely used in various chemical applications due to their unique properties and reactivity.
Vorbereitungsmethoden
The synthesis of Phosphine, 1,11-undecanediylbis[diphenyl- typically involves the reaction of halogenophosphines with organometallic reagents such as Grignard reagents . This method is favored due to its versatility and efficiency. The general reaction scheme involves the interaction of a chlorophosphine with an organomagnesium halide to form the desired phosphine compound. Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Phosphine, 1,11-undecanediylbis[diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine can lead to the formation of phosphine oxides, while reduction can yield phosphine hydrides.
Wissenschaftliche Forschungsanwendungen
Phosphine, 1,11-undecanediylbis[diphenyl- has numerous applications in scientific research, particularly in the fields of chemistry and catalysis It is commonly used as a ligand in transition metal catalysis, where it facilitates various organic transformations
Wirkmechanismus
The mechanism of action of Phosphine, 1,11-undecanediylbis[diphenyl- involves its ability to act as a ligand, coordinating with metal centers to form stable complexes . These complexes can then participate in various catalytic cycles, promoting reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets and pathways involved in these processes are primarily related to the metal-ligand interactions and the subsequent activation of substrates.
Vergleich Mit ähnlichen Verbindungen
Phosphine, 1,11-undecanediylbis[diphenyl- can be compared to other similar compounds such as Phosphine, 1,2-ethanediylbis[diphenyl- and Phosphine, 1,1-diphenyl-2-(diphenylphosphino)ethane . These compounds share similar structural features and reactivity but differ in their specific applications and properties. For instance, Phosphine, 1,2-ethanediylbis[diphenyl- is often used in different catalytic processes due to its shorter carbon chain, which affects its steric and electronic properties.
Conclusion
Phosphine, 1,11-undecanediylbis[diphenyl- is a versatile and valuable compound in the field of chemistry. Its unique properties and reactivity make it an essential component in various scientific research applications, particularly in catalysis and material science. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in both academic and industrial settings.
Eigenschaften
CAS-Nummer |
82195-41-3 |
|---|---|
Molekularformel |
C35H42P2 |
Molekulargewicht |
524.7 g/mol |
IUPAC-Name |
11-diphenylphosphanylundecyl(diphenyl)phosphane |
InChI |
InChI=1S/C35H42P2/c1(2-4-6-20-30-36(32-22-12-8-13-23-32)33-24-14-9-15-25-33)3-5-7-21-31-37(34-26-16-10-17-27-34)35-28-18-11-19-29-35/h8-19,22-29H,1-7,20-21,30-31H2 |
InChI-Schlüssel |
MFHSYIVISVGDEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(CCCCCCCCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[Amino(ethylamino)methylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14414578.png)
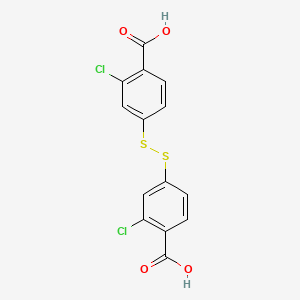

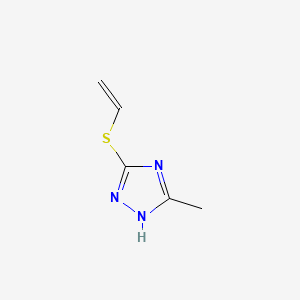

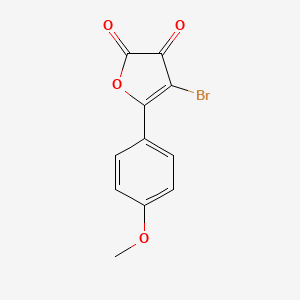
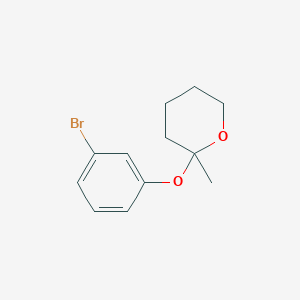

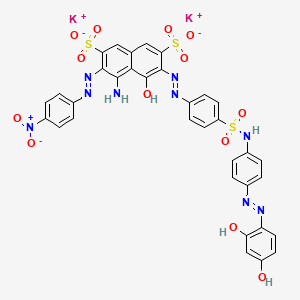
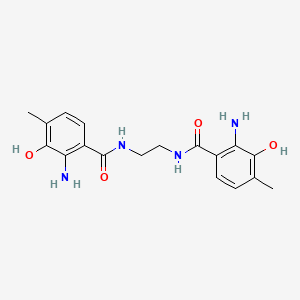
![4-(2,2-Diethoxyethyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14414632.png)

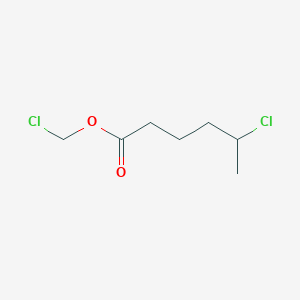
![Acetic acid, 2,2'-[(5-methyl-1,3-phenylene)bis(oxy)]bis-](/img/structure/B14414651.png)
